molecular formula C9H16ClNO3 B2575812 (3S,9As)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride CAS No. 2503155-54-0

(3S,9As)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride

Cat. No.: B2575812
CAS No.: 2503155-54-0
M. Wt: 221.68
InChI Key: VFSCZWBXFLKNHW-WSZWBAFRSA-N
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Description

“(3S,9As)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride” is a chemical compound with the molecular formula C9H16ClNO3 . Its average mass is 221.681 Da and its monoisotopic mass is 221.081863 Da .


Synthesis Analysis

The synthesis of oxazine derivatives has been a subject of interest in recent years. The Ritter reaction between monoterpenoid (–)-isopulegol and nitriles in the presence of concentrated sulfuric acid or trifluoromethanesulfonic acid yielded a series of chiral 1,3-oxazine derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” includes one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring .


Chemical Reactions Analysis

The Ritter reaction between monoterpenoid (–)-isopulegol and nitriles in the presence of concentrated sulfuric acid or trifluoromethanesulfonic acid yielded a series of chiral 1,3-oxazine derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, boiling point of 274.7±43.0 °C at 760 mmHg, vapour pressure of 0.0±1.2 mmHg at 25°C, enthalpy of vaporization of 56.5±6.0 kJ/mol, flash point of 119.9±28.2 °C, and index of refraction of 1.562 .

Scientific Research Applications

Odor Detection and Chemical Interactions

A study on the odor detection of mixtures of homologous carboxylic acids and coffee aroma compounds highlights how chemical structure influences sensory perception. This research can be related to understanding the olfactory impacts of various chemical compounds in scientific applications (Miyazawa et al., 2009).

Environmental Exposure Assessments

Investigations into environmental exposure to organophosphorus and pyrethroid pesticides in children provide insight into assessing and managing risks associated with chemical exposure. Such methodologies can be adapted for studies related to a wide range of chemical compounds (Babina et al., 2012).

Pharmacological Effects and Metabolism

Research on the bioavailability and metabolism of specific compounds, such as the study on MDL 100,240, which has dual inhibitory effects on angiotensin-converting enzyme and neutral endopeptidase, offers a framework for understanding the pharmacokinetics and pharmacodynamics of complex molecules (Rousso et al., 2000).

Properties

IUPAC Name

(3S,9aS)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c11-9(12)8-5-10-4-2-1-3-7(10)6-13-8;/h7-8H,1-6H2,(H,11,12);1H/t7-,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSCZWBXFLKNHW-WSZWBAFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(OCC2C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C[C@H](OC[C@@H]2C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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